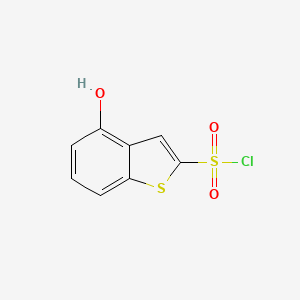![molecular formula C13H19NS B13231816 2-([(4-Methylphenyl)sulfanyl]methyl)piperidine](/img/structure/B13231816.png)
2-([(4-Methylphenyl)sulfanyl]methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([(4-Methylphenyl)sulfanyl]methyl)piperidine is an organic compound with the molecular formula C13H19NS. This compound is characterized by a piperidine ring substituted with a sulfanyl group attached to a methyl group, which is further connected to a 4-methylphenyl group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(4-Methylphenyl)sulfanyl]methyl)piperidine typically involves the reaction of piperidine with a suitable sulfanyl methylating agent. One common method includes the use of 4-methylbenzenethiol and formaldehyde in the presence of a base to form the intermediate compound, which is then reacted with piperidine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes steps such as:
Preparation of intermediates: Using 4-methylbenzenethiol and formaldehyde.
Reaction with piperidine: Conducted in a controlled environment to ensure the formation of this compound.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-([(4-Methylphenyl)sulfanyl]methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.
Substitution: The piperidine ring and the phenyl group can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified sulfanyl groups.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
2-([(4-Methylphenyl)sulfanyl]methyl)piperidine is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-([(4-Methylphenyl)sulfanyl]methyl)piperidine involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, potentially inhibiting or modifying their activity. The piperidine ring may also interact with receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-([(4-Methylphenyl)sulfanyl]methyl)pyridine
- 2-([(4-Methylphenyl)sulfanyl]methyl)benzene
- 2-([(4-Methylphenyl)sulfanyl]methyl)indole
Uniqueness
2-([(4-Methylphenyl)sulfanyl]methyl)piperidine is unique due to its specific structural arrangement, which combines the properties of a piperidine ring with a sulfanyl group and a methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C13H19NS/c1-11-5-7-13(8-6-11)15-10-12-4-2-3-9-14-12/h5-8,12,14H,2-4,9-10H2,1H3 |
InChI Key |
RVIYWKWLPJSHHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Fluoropyridin-3-yl)phenyl]ethan-1-one](/img/structure/B13231739.png)

amine](/img/structure/B13231750.png)
![2-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13231761.png)
![tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13231762.png)






![tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate](/img/structure/B13231802.png)
![4-{1-Oxo-2-azaspiro[4.4]nonan-4-yl}benzonitrile](/img/structure/B13231809.png)
![2-{2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13231826.png)
